4-(Aminomethyl)-2-nitrophenol sulfate
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Overview
Description
4-(Aminomethyl)-2-nitrophenol sulfate is an organic compound with a complex structure that includes an aminomethyl group, a nitro group, and a phenol group, all attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-nitrophenol sulfate typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the nitrophenol. The final step involves the sulfonation of the compound to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-nitrophenol sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-2-aminophenol sulfate, while oxidation can lead to the formation of quinones.
Scientific Research Applications
4-(Aminomethyl)-2-nitrophenol sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug or drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-nitrophenol sulfate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Aminobenzoic acid: Known for its role in the synthesis of folate in bacteria.
2-Nitrophenol: A simpler compound with similar functional groups but lacking the aminomethyl group.
Uniqueness
4-(Aminomethyl)-2-nitrophenol sulfate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-2-nitrophenol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.H2O4S/c8-4-5-1-2-7(10)6(3-5)9(11)12;1-5(2,3)4/h1-3,10H,4,8H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWCCJUDDAVBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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